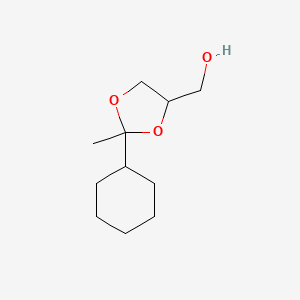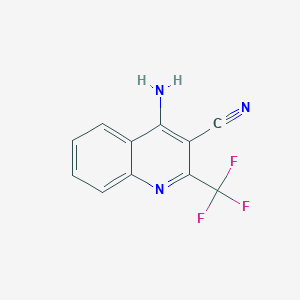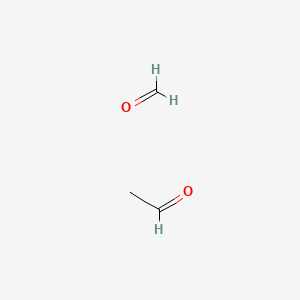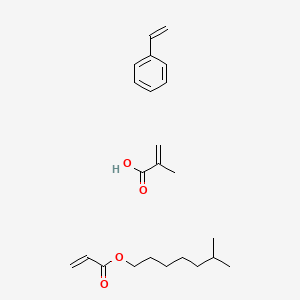
6-Methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylheptyl prop-2-enoate: , 2-methylprop-2-enoic acid , and styrene are three distinct chemical compounds, each with unique properties and applications.
6-Methylheptyl prop-2-enoate: is an ester derived from 2-propenoic acid and 6-methylheptanol.
2-methylprop-2-enoic acid:
Styrene: is an aromatic hydrocarbon that is a precursor to polystyrene and several copolymers.
Preparation Methods
6-Methylheptyl prop-2-enoate
Synthetic Route: : This compound is typically synthesized through the esterification of acrylic acid with 6-methylheptanol in the presence of a catalyst such as sulfuric acid . Industrial Production : The process involves neutralization, dealcoholization, and distillation to obtain the final product .
2-methylprop-2-enoic acid
Synthetic Route: : Methacrylic acid is commonly prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative is then hydrolyzed to methacrylic acid . Industrial Production : Another method involves the oxidation of isobutylene to methacrolein and then to methacrylic acid .
Styrene
Synthetic Route: : Styrene is produced by the dehydrogenation of ethylbenzene . Industrial Production : This process is typically carried out in the presence of steam and a catalyst such as iron oxide .
Chemical Reactions Analysis
6-Methylheptyl prop-2-enoate
Types of Reactions: : This compound undergoes typical ester reactions, including hydrolysis and transesterification . Common Reagents and Conditions : Acidic or basic conditions are commonly used for hydrolysis, while alcohols and catalysts are used for transesterification . Major Products : Hydrolysis yields 6-methylheptanol and acrylic acid .
2-methylprop-2-enoic acid
Types of Reactions: : Methacrylic acid undergoes polymerization, esterification, and Michael addition reactions . Common Reagents and Conditions : Acid catalysts are used for esterification, while bases are used for Michael additions . Major Products : Polymerization yields polymethacrylic acid, while esterification produces methacrylate esters .
Styrene
Types of Reactions: : Styrene undergoes polymerization and copolymerization reactions . Common Reagents and Conditions : Radical initiators are used for polymerization . Major Products : Polymerization yields polystyrene, while copolymerization with other monomers produces various copolymers .
Scientific Research Applications
6-Methylheptyl prop-2-enoate
This compound is used in the production of specialty polymers and resins, which are utilized in coatings, adhesives, and sealants .
2-methylprop-2-enoic acid
Methacrylic acid is widely used in the production of polymers and copolymers, which find applications in paints, adhesives, and medical devices .
Styrene
Styrene is a key monomer in the production of polystyrene and various copolymers, which are used in packaging, insulation, and automotive components .
Mechanism of Action
6-Methylheptyl prop-2-enoate
The esterification reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water .
2-methylprop-2-enoic acid
Methacrylic acid polymerizes through a free-radical mechanism, where the double bond reacts with a radical initiator to form a polymer chain .
Styrene
Styrene polymerizes through a free-radical mechanism, where the vinyl group reacts with a radical initiator to form polystyrene .
Comparison with Similar Compounds
6-Methylheptyl prop-2-enoate
Similar compounds include other esters of acrylic acid, such as ethyl acrylate and butyl acrylate . 6-Methylheptyl prop-2-enoate is unique due to its branched alkyl chain, which imparts different physical properties to the resulting polymers .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid . Methacrylic acid is unique due to its methyl group, which affects the polymerization process and the properties of the resulting polymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene . Styrene is unique due to its balance of reactivity and stability, making it a versatile monomer for various applications .
Properties
CAS No. |
66251-45-4 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C4H6O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4,10H,1,5-9H2,2-3H3;2-7H,1H2;1H2,2H3,(H,5,6) |
InChI Key |
WAVAIRZAEWOAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Related CAS |
66251-45-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


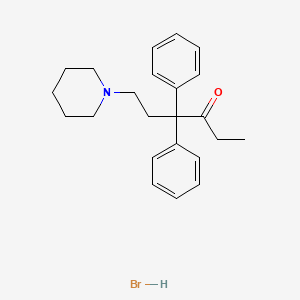
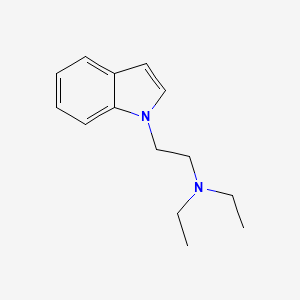

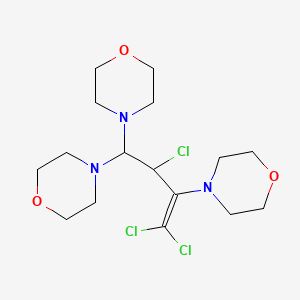
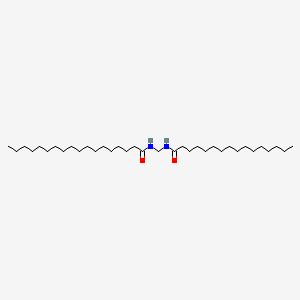
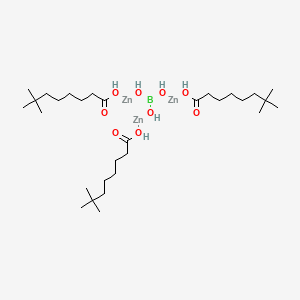
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
